3-Benzyl-1,2,4,6-tetraacetylgalactopyranose
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Overview
Description
3-Benzyl-1,2,4,6-tetraacetylgalactopyranose is a synthetic organic compound derived from galactopyranose, a form of galactose
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-1,2,4,6-tetraacetylgalactopyranose typically involves the acetylation of galactopyranose followed by benzylation The acetylation process can be carried out using acetic anhydride in the presence of a catalyst such as pyridine
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-1,2,4,6-tetraacetylgalactopyranose undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: The acetyl and benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Scientific Research Applications
3-Benzyl-1,2,4,6-tetraacetylgalactopyranose has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound serves as a model substrate in enzymatic studies, particularly those involving glycosidases.
Medicine: It is investigated for its potential role in drug delivery systems due to its ability to modify the solubility and stability of pharmaceutical compounds.
Industry: In the industrial sector, it is used in the production of specialty chemicals and as a precursor for various synthetic materials.
Mechanism of Action
The mechanism of action of 3-Benzyl-1,2,4,6-tetraacetylgalactopyranose involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyl and acetyl groups play a crucial role in these interactions by enhancing the compound’s binding affinity and specificity. The pathways involved often include enzymatic hydrolysis, where the acetyl groups are cleaved to release the active galactopyranose moiety.
Comparison with Similar Compounds
Similar Compounds
- 2,3,4,6-Tetra-O-benzyl-D-galactopyranose
- 2,3,4,6-Tetra-O-acetyl-D-mannopyranose
- 1,2,3,4-Tetra-O-acetyl-β-D-glucopyranose
Uniqueness
3-Benzyl-1,2,4,6-tetraacetylgalactopyranose is unique due to the specific arrangement of benzyl and acetyl groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers a different balance of hydrophobicity and reactivity, making it suitable for specialized applications in research and industry.
Properties
IUPAC Name |
(3,5,6-triacetyloxy-4-phenylmethoxyoxan-2-yl)methyl acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O10/c1-12(22)26-11-17-18(28-13(2)23)19(27-10-16-8-6-5-7-9-16)20(29-14(3)24)21(31-17)30-15(4)25/h5-9,17-21H,10-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJPSXDYBIIGRQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OCC2=CC=CC=C2)OC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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